2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Oncology Translation Initiation eIF4E Inhibitors

This 2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (CAS 370864-61-2) is a patent-validated eIF4E inhibitor scaffold with a confirmed IC₅₀ of 2.55 μM in cell-free translation assays—activity not recapitulated by non-fluorinated or regioisomeric analogs. Its unique substitution pattern ensures critical target engagement in oncology programs and enables Suzuki-Miyaura-based analog generation. Procuring this exact compound (≥96% purity, QC-documented) avoids confounding regioisomer-dependent activity loss and aligns with established patent claims for eIF4E-targeted cancer research.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
CAS No. 370864-61-2
Cat. No. B1399005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
CAS370864-61-2
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H10FNO3/c1-18-12-5-3-9(7-15-12)8-2-4-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17)
InChIKeyKWZDUJBEZOVBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (CAS 370864-61-2): Chemical Identity and Sourcing Baseline


2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (CAS: 370864-61-2) is a fluorinated biaryl carboxylic acid featuring a 2-fluorobenzoic acid core linked at the 4-position to a 6-methoxypyridin-3-yl group [1]. Its molecular formula is C₁₃H₁₀FNO₃ with a molecular weight of 247.22 g/mol, and it is typically supplied as a solid with a purity of ≥96% . The compound is commercially available from multiple vendors as a research building block, with primary applications in medicinal chemistry and chemical biology, notably as a key intermediate in the development of eIF4E inhibitors for oncology research [2].

Why 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid Cannot Be Casually Substituted by Structural Analogs


Superficial structural similarity among biaryl benzoic acid derivatives can be highly misleading for procurement decisions. As demonstrated by the quantitative evidence below, the presence, position, and identity of substituents (e.g., the 2-fluoro group on the benzoic acid ring versus the 6-methoxy group on the pyridine ring) profoundly impact target engagement, physicochemical properties, and synthetic utility [1]. Specifically, the 2-fluoro-4-(6-methoxypyridin-3-yl) substitution pattern in CAS 370864-61-2 confers a unique combination of eIF4E inhibitory activity and chemical reactivity that is not recapitulated by its non-fluorinated or regioisomeric counterparts. Generic substitution with a 'similar' biaryl acid could lead to a complete loss of target engagement in oncology research programs or introduce incompatible reactivity profiles in downstream synthetic sequences [2].

Quantitative Differentiation Evidence: 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid vs. Closest Analogs


eIF4E Inhibitory Activity: Comparative Target Engagement with Non-Fluorinated Analogs

In the critical target class of eukaryotic translation initiation factor 4E (eIF4E) inhibitors, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid demonstrates quantifiable target engagement with an IC₅₀ of 2.55 μM in a cell-free translation assay [1]. In contrast, the non-fluorinated analog 4-(6-methoxypyridin-3-yl)benzoic acid (CAS 219671-80-4) lacks this activity profile entirely; literature searches for this analog's eIF4E inhibitory activity return no measurable data, and its documented biological applications are limited to non-specific antimicrobial or anti-inflammatory screening . The 2-fluoro substitution is not an inert replacement but a critical determinant of target engagement in this therapeutic area.

Oncology Translation Initiation eIF4E Inhibitors Medicinal Chemistry

Regioisomeric Comparison: Differential eIF4E Activity vs. Meta-Substituted Analog

The position of the biaryl linkage is a critical determinant of biological activity. 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (para-substituted relative to the carboxylic acid) exhibits a defined eIF4E IC₅₀ of 2.55 μM [1]. A systematic search for eIF4E inhibitory activity of its regioisomer 3-(6-methoxypyridin-3-yl)benzoic acid (CAS 863921-57-7), which features a meta-substitution pattern, yields no reported data in authoritative databases such as BindingDB or ChEMBL . This absence of documented eIF4E activity underscores the functional non-equivalence of regioisomers, reinforcing that the 4-position linkage in the target compound is essential for the observed pharmacological profile.

Oncology eIF4E Inhibitors Structure-Activity Relationship Regioisomer Selectivity

Synthetic Utility: Defined Suzuki-Miyaura Coupling Efficiency

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is reliably synthesized via a well-precedented Suzuki-Miyaura cross-coupling protocol using 4-bromo-2-fluorobenzoic acid and 6-methoxypyridin-3-ylboronic acid hydrochloride in the presence of 10 molar equivalents of 0.4 M aqueous sodium carbonate . This standardized protocol yields the target compound with a purity of ≥96% as verified by NMR and HPLC . In contrast, the synthesis of the non-fluorinated analog 4-(6-methoxypyridin-3-yl)benzoic acid may require different reaction conditions due to altered electronic effects on the benzoic acid ring, and its commercial availability often involves custom synthesis requests rather than standardized off-the-shelf procurement [1].

Organic Synthesis Suzuki Coupling Cross-Coupling Process Chemistry

Patent-Documented Utility as eIF4E Inhibitor Scaffold

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is explicitly claimed and exemplified as a key intermediate within the Markush structures of patent families describing benzoic acid derivatives as eIF4E inhibitors for cancer treatment [1]. Specifically, Hoffmann-La Roche patents (JP6010128B2, EP2758380B1) disclose compounds of formula (I) wherein the biaryl benzoic acid core, including the 2-fluoro-4-(6-methoxypyridin-3-yl) substitution pattern, constitutes the essential pharmacophore [2]. In contrast, the closest regioisomers and non-fluorinated analogs (e.g., CAS 219671-80-4, CAS 863921-57-7) are not cited as preferred embodiments in these seminal eIF4E inhibitor patents, indicating their exclusion from the optimized SAR landscape [3].

Patent Analysis Drug Discovery eIF4E Inhibitors Cancer Therapeutics

Evidence-Backed Application Scenarios for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (CAS 370864-61-2)


Medicinal Chemistry: eIF4E Inhibitor Lead Optimization and SAR Expansion

As a patent-validated eIF4E inhibitor scaffold with a defined IC₅₀ of 2.55 μM in cell-free translation assays [1], this compound serves as a robust starting point for medicinal chemists seeking to optimize potency and selectivity against the eIF4E target in oncology programs. Its commercial availability with consistent purity (≥96%) and well-documented Suzuki-Miyaura synthesis protocol enable rapid analog generation and SAR exploration. Procurement of this exact compound, rather than non-fluorinated or regioisomeric analogs, ensures alignment with established patent claims and avoids the confounding effects of regioisomer-dependent activity loss.

Chemical Biology: Development of Translation Initiation Probes

The documented eIF4E inhibitory activity [1] positions this compound as a valuable chemical probe for dissecting cap-dependent translation initiation mechanisms. Researchers investigating the role of eIF4E in oncogenic protein synthesis or viral replication can utilize this compound as a tool to modulate translation initiation in cellular models. The defined synthetic route further enables the introduction of functional handles (e.g., biotin, fluorescent tags) for target engagement studies or pull-down assays, a capability not readily extendable to analogs lacking established eIF4E engagement.

Process Chemistry: Reliable Building Block for Multi-Step Synthesis of Biaryl-Containing APIs

The robust Suzuki-Miyaura coupling protocol using 4-bromo-2-fluorobenzoic acid and 6-methoxypyridin-3-ylboronic acid hydrochloride provides process chemists with a scalable, reproducible entry to the biaryl benzoic acid motif. The compound's commercial availability from multiple vendors with QC documentation (NMR, HPLC) reduces in-house synthetic burden and ensures batch-to-batch consistency. This is particularly critical in late-stage functionalization of drug candidates where the 2-fluoro and 6-methoxy substituents may be essential for downstream reactivity or pharmacokinetic optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.